Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate
Description
Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Properties
IUPAC Name |
ethyl 3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c1-2-15-9(14)3-5-16-7-8(13)12-10-11-4-6-17-10/h4,6H,2-3,5,7H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHGPWFRVKXICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSCC(=O)NC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate typically involves the reaction of ethyl 3-mercaptopropanoate with 2-oxo-2-(thiazol-2-ylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in optimizing the reaction parameters and reducing the production costs.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety in the compound undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is analogous to the metabolic transformation observed in SR 121787, where the ester group is hydrolyzed in vivo to generate a biologically active diacid .
Reaction Conditions
| Reagent | Conditions | Product |
|---|---|---|
| HCl/H₂O | Acidic hydrolysis | Carboxylic acid derivative |
| NaOH/H₂O | Basic hydrolysis | Sodium salt of carboxylic acid |
Oxidation of the Thiol (-S-) Group
The thio group (-S-) in the compound can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH). This reaction is critical for altering the compound’s redox properties and biological activity.
Reaction Conditions
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | Aqueous, pH 6–8 | Sulfoxide intermediate |
| t-BuOOH | Anhydrous, room temp | Sulfone derivative |
Reduction of the Ketone Group
The 2-oxo group (C=O) can be reduced to an alcohol (-OH) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is commonly employed to modify the compound’s functional groups for subsequent synthetic transformations.
Reaction Conditions
| Reducing Agent | Solvent | Product |
|---|---|---|
| NaBH₄ | Ethanol | Alcohol derivative |
| LiAlH₄ | Diethyl ether | Alcohol derivative |
Substitution Reactions on the Thiazole Ring
The thiazole ring’s 2-ylamino group may participate in nucleophilic substitution reactions. For example, the amino group could react with electrophiles (e.g., alkyl halides) under basic conditions to form substituted derivatives. This reactivity is consistent with thiazole derivatives in medicinal chemistry, where substitution patterns are optimized for pharmacological activity .
Reaction Conditions
| Electrophile | Conditions | Product |
|---|---|---|
| R-X (alkyl halide) | DMF/K₂CO₃ (reflux) | N-substituted thiazole derivative |
Structural Stability and Reactivity
The compound’s stability is influenced by:
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pH sensitivity : The ester and amino groups may hydrolyze or undergo protonation/deprotonation under extreme pH conditions.
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Oxidative instability : The thiol group is prone to oxidation, necessitating controlled storage conditions.
Comparative Analysis of Reaction Sensitivity
Research Findings and Implications
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Anticancer activity : Thiazole derivatives with similar structural motifs (e.g., substitutions on the phenyl ring) have shown promising cytotoxicity against cancer cell lines .
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Pharmacological relevance : The thiazole core is a privileged scaffold in drug discovery, contributing to bioactivity in diverse targets (e.g., carbonic anhydrase, tubulin) .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole structures exhibit anticancer properties. Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate has been evaluated for its cytotoxic effects against various cancer cell lines.
Mechanisms of Action:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms involving Bcl-2 family proteins.
- Targeting Specific Pathways : The compound may inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase 3 beta (GSK-3β), which is crucial in several signaling pathways related to cancer.
Antimicrobial Activity
The thiazole component of this compound has been associated with antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings:
- Minimum Inhibitory Concentrations (MICs) : The compound has demonstrated MICs comparable to established antibiotics in various studies, suggesting its potential as a new antimicrobial agent.
- Broad Spectrum Activity : this compound exhibits activity against a range of pathogens, making it a candidate for further development in infectious disease treatment.
Anticancer Efficacy Study
A study focused on the anticancer efficacy of this compound involved testing its effects on various cancer cell lines. The results indicated significant cytotoxicity, with structure-activity relationship (SAR) analyses revealing that modifications to the indole ring could enhance activity against specific cancer types.
Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of thiazole derivatives, including Ethyl 3-((2-oxo-2-(thiazol-2-ylaimino)ethyl)thio)propanoate. The findings showed that certain derivatives exhibited notable inhibition zones against common bacterial strains, supporting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the carbonyl group are key functional groups that facilitate binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but lacking the additional functional groups.
2,4-Disubstituted thiazoles: Compounds with substitutions at the 2 and 4 positions of the thiazole ring, which can exhibit different biological activities.
Indole derivatives: Compounds containing an indole ring, which share some structural similarities and biological activities with thiazole derivatives.
Uniqueness
Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the ester group allows for a diverse range of chemical modifications and applications, making it a versatile compound in various fields of research.
Biological Activity
Ethyl 3-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)propanoate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H9N1O3S1
- Molecular Weight : 201.23 g/mol
- CAS Number : 22831883
The biological activity of this compound is attributed to its interaction with various biological targets, primarily through:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole moiety enhances the compound's ability to inhibit bacterial growth, particularly against strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
- Antitumor Activity : Thiazole-containing compounds have been reported to possess anticancer properties. The compound's structure allows it to interact with cellular pathways involved in apoptosis and cell cycle regulation. In vitro studies indicate that it may induce cytotoxic effects in various cancer cell lines, including breast and lung cancer cells .
- Enzyme Inhibition : this compound has been identified as an inhibitor of certain enzymes, which could play a role in its therapeutic effects. For example, it may inhibit carbonic anhydrase, a target for developing anti-glaucoma and anti-obesity drugs .
Antimicrobial Studies
A study evaluating the antimicrobial efficacy of thiazole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 64 to 256 µg/mL against various bacterial strains . The presence of electron-withdrawing groups was crucial for enhancing antimicrobial activity.
Anticancer Activity
Research on thiazole derivatives indicates that those with specific substitutions show potent anticancer activity. For instance, a derivative with a similar structure demonstrated an IC50 value of approximately 10 µM against human glioblastoma cells . This suggests that Ethyl 3-((2-oxo-2-(thiazol-2-yllamino)ethyl)thio)propanoate could be further explored for its potential as an anticancer agent.
Enzyme Inhibition
Inhibitory assays revealed that thiazole derivatives can significantly inhibit carbonic anhydrase activity, suggesting potential applications in treating conditions like glaucoma and obesity . The structure–activity relationship (SAR) studies indicate that modifications at the thiazole ring can enhance inhibitory potency.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
